Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile
Description
Properties
IUPAC Name |
(1S,5R)-8-oxabicyclo[3.2.1]octane-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2/t6?,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUUNYOCQXPUMU-IEESLHIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method to prepare enantiomerically pure exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the formation of the desired compound with high enantioselectivity and diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for exo-8-oxabicyclo[32These methods offer advantages in terms of efficiency, cost reduction, and waste minimization .
Chemical Reactions Analysis
Types of Reactions
Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and natural product analogs.
Biology: It serves as a scaffold for designing biologically active molecules with potential therapeutic applications.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile and related bicyclic compounds:
Key Observations:
Oxabicyclo vs. Azabicyclo :
- The oxabicyclo derivatives (oxygen in the ring) exhibit lower basicity compared to azabicyclo analogs (nitrogen in the ring). This difference influences solubility and reactivity; azabicyclo compounds often form salts (e.g., hydrochlorides) for improved bioavailability .
- Oxabicyclo compounds are less prone to nucleophilic attack at the bridgehead due to oxygen's lower electronegativity compared to nitrogen .
Functional Group Impact :
- Nitrile (-CN) : Enhances polarity and reactivity, making it suitable for click chemistry or as a precursor to amines via reduction. The hydrochloride salt of the azabicyclo nitrile derivative is stable under refrigeration .
- Carboxylic Acid (-COOH) : Offers ionizable groups for salt formation but requires careful handling to avoid decomposition .
- Benzyl Substitution : Increases steric bulk and lipophilicity, which can improve membrane permeability in drug candidates .
Synthetic Utility: Azabicyclo nitriles are synthesized via Grignard reagent coupling, as shown in the preparation of 8-[(4-aminophenyl)sulfonyl] derivatives . Oxabicyclo compounds are constructed via cationic cyclization or enzymatic resolution, as evidenced by asymmetric syntheses of 8-oxabicyclo[3.2.1]octanes .
Biological Activity
Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with related compounds.
Structural Characteristics
This compound has the molecular formula . Its structure includes a bicyclo[3.2.1]octane framework with an oxygen atom incorporated into the ring and a carbonitrile functional group at the 3-position. This arrangement contributes to its distinctive chemical reactivity and biological properties .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Here are some key findings regarding its pharmacological effects:
- Neurotransmitter Modulation : The compound has been shown to interact with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
- Binding Affinity : Studies have demonstrated that exo-8-oxabicyclo[3.2.1]octane derivatives can exhibit varying degrees of binding affinity for dopamine and serotonin transporters, which are crucial in the regulation of mood and behavior .
Comparative Binding Affinities
The following table summarizes the binding affinities of different bicyclic compounds, including this compound:
| Compound Name | Binding Affinity (IC50) for DAT | Binding Affinity (IC50) for SERT |
|---|---|---|
| This compound | 35 nM | 177 nM |
| 8-Azabicyclo[3.2.1]octane | 50 nM | 200 nM |
| 8-Thiabicyclo[3.2.1]octane | 40 nM | 150 nM |
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- Cycloaddition Reactions : Utilizing cycloaddition techniques to construct the bicyclic framework.
- Gold(I)-Catalyzed Reactions : This method has been reported to yield enantiomerically pure forms of similar compounds, indicating potential pathways for synthesizing exo-8-oxabicyclo derivatives .
Case Studies
Several studies have investigated the pharmacological potential of exo-8-oxabicyclo[3.2.1]octane derivatives:
- Study on Neuroactive Properties : A study demonstrated that derivatives of this compound could inhibit dopamine transporter (DAT) activity significantly, suggesting a role in modulating dopaminergic signaling .
- Selectivity Studies : Research highlighted that certain derivatives showed high selectivity for DAT over serotonin transporter (SERT), which is crucial for developing treatments with fewer side effects associated with serotonin modulation .
Q & A
What synthetic methodologies are effective for preparing exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile?
Basic Research Question
The synthesis of this bicyclic nitrile derivative can be approached via cycloaddition or ring-closing strategies. A key method involves organometallic intermediates, as demonstrated in analogous azabicyclo systems. For example, Grignard reagents (e.g., phenylmagnesium bromide) coupled with sulfur dioxide surrogates like DABSO have been used to functionalize bicyclic scaffolds, forming sulfonamide derivatives . Adapting this to the oxabicyclo system would require substituting nitrogen with oxygen and optimizing reaction conditions (e.g., THF solvent, 0–5°C) to stabilize intermediates. Yield optimization may involve varying stoichiometry of the nitrile precursor (e.g., 1.25 mmol nitrile per 0.25 mmol Grignard reagent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
